3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid is an organic compound that features a benzothiazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of a suitable phenyl precursor using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The benzothiazole and nitrophenyl intermediates are then coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Butenoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in a polar solvent such as ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 3-(1,3-Benzothiazol-2-yl)-4-(4-aminophenyl)but-3-enoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe to study enzyme activity and protein interactions in biological systems.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their conformation and function, which can lead to changes in cellular processes.
Pathways Involved: The compound may affect signaling pathways involved in cell growth, apoptosis, and differentiation, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-4-phenylbut-3-enoic acid: Lacks the nitro group, resulting in different reactivity and applications.
4-(4-Nitrophenyl)-3-buten-2-one: Lacks the benzothiazole ring, affecting its electronic properties and biological activity.
3-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid: Contains a methoxy group instead of a nitro group, leading to different chemical behavior and applications.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid is unique due to the presence of both the benzothiazole ring and the nitrophenyl group, which confer distinct electronic properties and reactivity. This makes it a versatile compound with a wide range of applications in various scientific fields.
Properties
IUPAC Name |
(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c20-16(21)10-12(9-11-5-7-13(8-6-11)19(22)23)17-18-14-3-1-2-4-15(14)24-17/h1-9H,10H2,(H,20,21)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBCLBVGQRSELJ-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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